molecular formula C24H31N3O2 B11391034 1-[2-(2-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-benzimidazole

1-[2-(2-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-benzimidazole

Cat. No.: B11391034
M. Wt: 393.5 g/mol
InChI Key: FNICANKXSXBUPZ-UHFFFAOYSA-N
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Description

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring. Common reagents used include ortho-diamines and carboxylic acids or their derivatives.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Introduction of the Methoxyphenoxyethyl Group: This step involves the etherification of the benzodiazole core with 2-(2-methoxyphenoxy)ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H-1,3-BENZODIAZOLE
  • 2-(2-METHOXYPHENOXY)-1-(4-METHOXYPHENYL)ETHANONE
  • 4-ETHYL-2-METHOXYPHENOL

Uniqueness

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-[3-(PIPERIDIN-1-YL)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct biological and chemical properties

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-2-(3-piperidin-1-ylpropyl)benzimidazole

InChI

InChI=1S/C24H31N3O2/c1-28-22-12-5-6-13-23(22)29-19-18-27-21-11-4-3-10-20(21)25-24(27)14-9-17-26-15-7-2-8-16-26/h3-6,10-13H,2,7-9,14-19H2,1H3

InChI Key

FNICANKXSXBUPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCCN4CCCCC4

Origin of Product

United States

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